Carbolong 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbolong 2 is a member of the carbolong family, a class of compounds characterized by a carbon chain ligand coordinated to a transition metal. These compounds are known for their unique aromatic frameworks and high stability, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Carbolong 2 is synthesized through a series of reactions involving the coordination of a carbon chain ligand to a transition metal. The synthetic route typically involves the reaction of an unsaturated carbon chain with a transition metal under specific conditions. For example, the reaction of a metallapentalyne with an alkyne at room temperature can yield a carbolong complex . Industrial production methods often involve the use of chain-like polyynes and transition metals to create carbolong compounds in a single-pot reaction, simplifying the synthesis process .
Analyse Chemischer Reaktionen
Carbolong 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and nucleophiles. For instance, the carbyne carbon in carbolong compounds can react with both electrophiles and nucleophiles, leading to the formation of different metallapentalenes . Major products formed from these reactions include metallabenzyne-fused metallapentalenes and metallabenzene-fused metallapentalynes .
Wissenschaftliche Forschungsanwendungen
Carbolong 2 has a wide range of scientific research applications. In chemistry, it serves as a building block for creating new aromatic frameworks and polydentate chelates . In biology and medicine, carbolong compounds are explored for their photothermal properties and potential use in biomedicine . In industry, they are used in the development of stable organic solar cells and other advanced materials .
Wirkmechanismus
The mechanism of action of Carbolong 2 involves the coordination of a carbon chain ligand to a transition metal, forming a stable aromatic framework. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the interaction of the carbon chain ligand with the transition metal, leading to the formation of stable metallapentalenes and metallapentalynes .
Vergleich Mit ähnlichen Verbindungen
Carbolong 2 is unique compared to other similar compounds due to its high stability and versatile reactivity. Similar compounds include metallapentalynes and metallapentalenes, which also feature carbon chain ligands coordinated to transition metals . this compound stands out due to its ability to form stable aromatic frameworks and its wide range of applications in various fields .
Eigenschaften
Molekularformel |
C10H10O |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
deca-1,4,9-triyn-3-ol |
InChI |
InChI=1S/C10H10O/c1-3-5-6-7-8-9-10(11)4-2/h1-2,10-11H,5-7H2 |
InChI-Schlüssel |
FNCOPKCVRIJCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC#CC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.